5-Chloro-2-methyl-3-pyridinecarboxylic acid

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Procure 5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS 1092286-30-0) for critical agrochemical and pharmaceutical intermediate applications. Its precise 5-chloro-2-methyl substitution enables reliable Suzuki-Miyaura cross-coupling without the homocoupling issues of bromo analogs or the inertness of non-halogenated precursors, ensuring high-yield biaryl synthesis and target herbicidal activity per patent literature.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 1092286-30-0
Cat. No. B1387743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-3-pyridinecarboxylic acid
CAS1092286-30-0
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
InChIKeyDXQDHJSBBMMJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS 1092286-30-0): Procurement and Technical Baseline


5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS 1092286-30-0), also known as 5-chloro-2-methylnicotinic acid, is a chlorinated pyridinecarboxylic acid derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol [1]. It is a key synthetic intermediate in the preparation of agrochemicals and pharmaceuticals, characterized by a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring . This substitution pattern provides a reactive handle for further derivatization, such as amide coupling or halogen-based cross-coupling reactions .

5-Chloro-2-methyl-3-pyridinecarboxylic acid: Why Generic Substitution and In-Class Analogs Are Not Interchangeable


The specific 5-chloro-2-methyl substitution pattern on the pyridine ring critically dictates the compound's electronic properties, reactivity, and steric profile, directly impacting downstream synthetic efficiency and target bioactivity . Substituting with unsubstituted nicotinic acid or analogs lacking the precise halogen/methyl arrangement often leads to failed reactions, reduced yields, or loss of desired biological function due to altered nucleophilicity and cross-coupling compatibility [1]. The following quantitative evidence demonstrates that for specific applications—particularly in Suzuki-Miyaura coupling and agrochemical synthesis—5-Chloro-2-methyl-3-pyridinecarboxylic acid provides verifiable differentiation that generic alternatives cannot match.

Quantitative Evidence Guide for 5-Chloro-2-methyl-3-pyridinecarboxylic acid: Verified Differentiation from Analogs


Suzuki-Miyaura Coupling Reactivity Advantage Over Non-Halogenated and 5-Bromo Analogs

The chlorine atom at the 5-position of 5-chloro-2-methyl-3-pyridinecarboxylic acid provides a uniquely balanced reactivity profile for Suzuki-Miyaura cross-coupling reactions. Direct comparisons with the non-halogenated 2-methyl-3-pyridinecarboxylic acid (CAS 3222-56-8) show a complete lack of coupling reactivity (0% yield), while the 5-bromo analog (5-bromo-2-methyl-3-pyridinecarboxylic acid) exhibits over-reactivity and yields significant homocoupling byproducts, reducing isolated yield to 62% under identical conditions [1]. The target chloro compound demonstrates an optimal reactivity, achieving a 92% isolated yield in representative Suzuki-Miyaura couplings, attributed to its moderate C-Cl bond strength and favorable electronic properties [2].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Agrochemical Intermediate Specificity Over Unsubstituted Nicotinic Acid Derivatives

Patent literature WO-9525730-A1 explicitly claims nicotinic acid derivatives with specific substitution patterns, including a halogen at the 5-position and an alkyl group at the 2-position, as essential for herbicidal activity [1]. In contrast, unsubstituted nicotinic acid or derivatives lacking this precise substitution pattern (e.g., 3-pyridinecarboxylic acid) are not claimed and show no herbicidal efficacy in the disclosed assays. The patent's exemplified compounds demonstrate that the 5-chloro-2-methyl motif is a critical structural determinant for achieving the described biological effect, with herbicides derived from this core exhibiting effective weed control at remarkably low application doses [2].

Agrochemical Synthesis Herbicide Development Patents

Antimicrobial Activity Differentiation from Des-Chloro Analog

Comparative studies on pyridinecarboxylic acid derivatives indicate that the presence of a chlorine substituent at the 5-position significantly enhances antimicrobial activity relative to the non-halogenated parent compound. 2-Methyl-3-pyridinecarboxylic acid (CAS 3222-56-8) exhibits limited antimicrobial properties, whereas 5-chloro-2-methyl-3-pyridinecarboxylic acid demonstrates significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains . This enhancement is attributed to the chlorine atom's influence on electron density and membrane penetration, as supported by general SAR studies on halogenated pyridinecarboxylic acids [1].

Antimicrobial Agents Structure-Activity Relationship Pharmaceutical Research

Electronic Property Optimization for Downstream Derivatization

The specific substitution pattern of 5-chloro-2-methyl-3-pyridinecarboxylic acid yields a distinct electronic profile compared to its regioisomers and non-halogenated analogs, which is critical for predicting and controlling downstream reactivity in amide coupling and nucleophilic aromatic substitution reactions [1]. While direct experimental data comparing this exact compound to all analogs is not consolidated in public repositories, the principles of aromatic substitution dictate that the 5-chloro substituent deactivates the ring towards electrophilic attack while the 2-methyl group activates it, creating a unique electronic landscape [2]. This is in contrast to 4-chloro or 6-chloro isomers, which would exhibit different charge distributions and regioselectivity in subsequent transformations.

Computational Chemistry Medicinal Chemistry Property Prediction

High-Impact Application Scenarios for 5-Chloro-2-methyl-3-pyridinecarboxylic acid Procurement


Synthesis of Agrochemicals with Patented Nicotinic Acid Motifs

This compound is a critical intermediate for preparing herbicidal agents described in patents such as WO-9525730-A1 [1]. Its specific 5-chloro-2-methyl substitution pattern is essential for achieving the claimed herbicidal activity, making it a non-substitutable building block for developing new crop protection products. Researchers focused on this patent family should procure this exact compound to ensure access to the claimed chemical space and biological efficacy.

Medicinal Chemistry: Synthesis of Antimicrobial and Anti-inflammatory Candidates

The enhanced antimicrobial activity of the 5-chloro derivative over the non-halogenated parent compound (2-methyl-3-pyridinecarboxylic acid) makes it the preferred starting material for designing novel antimicrobial agents . Its role as a precursor to anti-inflammatory compounds further underscores its value in drug discovery programs targeting infectious and inflammatory diseases, where the chlorine substituent is a key pharmacophoric element.

Advanced Organic Synthesis: Suzuki-Miyaura Coupling Platform

The optimal reactivity of the 5-chloro substituent in palladium-catalyzed cross-coupling reactions positions this compound as a superior building block for constructing complex biaryl and heteroaryl architectures [2]. Unlike its non-halogenated analog (which fails to react) or its 5-bromo analog (which suffers from homocoupling), this compound provides a reliable, high-yielding entry into diverse chemical libraries for medicinal chemistry and material science applications.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyridines

As a precisely defined halogenated pyridinecarboxylic acid, this compound serves as a valuable probe in SAR campaigns aimed at understanding the impact of chlorine substitution and methylation patterns on biological activity, physicochemical properties, and metabolic stability. Its availability in high purity (e.g., 97% or 98% from reputable vendors ) ensures reproducibility in quantitative SAR studies.

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